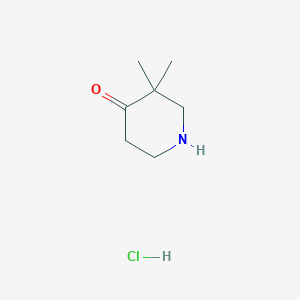

3,3-Dimethylpiperidin-4-one hydrochloride

Description

Properties

IUPAC Name |

3,3-dimethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-7(2)5-8-4-3-6(7)9;/h8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKXZGNFWDQKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724113 | |

| Record name | 3,3-Dimethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648921-37-3 | |

| Record name | 3,3-Dimethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3,3-Dimethylpiperidin-4-one hydrochloride is typically synthesized by reacting 3,3-dimethylpiperidine with a ketone or aldehyde. The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3,3-Dimethylpiperidin-4-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form 3,3-dimethylpiperidin-4-ol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Overview

Chemical Structure and Properties:

- Molecular Formula: C₇H₁₄ClN

- Molecular Weight: 161.64 g/mol

- CAS Number: 648921-37-3

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry.

Organic Synthesis

3,3-Dimethylpiperidin-4-one hydrochloride serves as a key intermediate in synthesizing complex organic molecules. It is particularly useful in:

- Synthesis of Pharmaceuticals: It has been employed in creating drugs targeting neurological disorders due to its ability to interact with specific biological pathways.

- Dyes and Agrochemicals: The compound is also utilized in producing various dyes and agricultural chemicals, enhancing their effectiveness and stability .

Medicinal Chemistry

The compound's potential therapeutic applications have garnered significant attention:

- Enzyme Inhibition: Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which may lead to reduced proliferation of pathogens or cancer cells.

- Receptor Modulation: It acts on various receptors that mediate cellular signaling pathways, influencing processes such as cell growth and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial and fungal strains. The following table summarizes its effectiveness:

| Organism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Strong Inhibition |

| Candida albicans | Moderate Inhibition |

| Aspergillus flavus | Weak Inhibition |

This antimicrobial activity suggests its potential as a candidate for developing new antimicrobial agents .

Case Study 1: Synthesis of Pharmaceutical Compounds

A study focused on synthesizing benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate using this compound as an intermediate. The reaction conditions involved:

- Reagents: Sodium bicarbonate and benzyl chloroformate.

- Yield: 78.5% under optimized conditions.

The synthesis pathway showcased the compound's utility in producing complex pharmaceutical intermediates .

Case Study 2: Antimicrobial Research

In another study investigating its antimicrobial properties, researchers tested the compound against various pathogens. The results indicated strong inhibition against Escherichia coli and moderate inhibition against Staphylococcus aureus, highlighting its potential application in developing novel antimicrobial therapies .

Mechanism of Action

The mechanism by which 3,3-dimethylpiperidin-4-one hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to produce desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs of 3,3-dimethylpiperidin-4-one hydrochloride, highlighting differences in substituents, molecular weight, and biological relevance:

Key Observations:

- Substituent Effects : The position and type of substituents significantly alter biological activity and solubility. For example, BFDP’s 4-fluorophenyl groups enhance lipophilicity and receptor binding compared to the methyl groups in this compound .

- Functional Group Impact : Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride contains electron-withdrawing fluorine atoms and an ester group, making it more reactive in nucleophilic substitutions .

Biological Activity

3,3-Dimethylpiperidin-4-one hydrochloride, a piperidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential applications in antimicrobial and anticancer therapies, as well as its role as a precursor in pharmaceutical synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is characterized by the following molecular structure:

- Molecular Formula : C7H14ClN

- Molecular Weight : 161.64 g/mol

- CAS Number : 100-51-6

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and reduced proliferation of pathogens or cancer cells.

- Receptor Modulation : It acts on various receptors that mediate cellular signaling pathways, thus influencing processes such as cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. A study reported its effectiveness against:

| Organism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Strong Inhibition |

| Candida albicans | Moderate Inhibition |

| Aspergillus flavus | Weak Inhibition |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For instance:

- Cell Lines Tested :

- Human breast cancer (MCF-7)

- Human lung cancer (A549)

The compound showed IC50 values ranging from 10 to 30 µM, indicating effective inhibition of cancer cell proliferation .

Case Studies

-

Study on Antiviral Activity :

A study evaluated the compound's efficacy against Dengue virus using human primary dendritic cells. Results indicated that it inhibited viral replication with an EC50 value of approximately 5 µM while maintaining low cytotoxicity levels . -

Antifungal Activity Assessment :

A comparative study on various derivatives of piperidinones highlighted that modifications to the piperidinone structure could enhance antifungal activity. The derivatives were tested against multiple fungal strains and showed varying degrees of effectiveness, suggesting that structural optimization could lead to more potent antifungal agents .

Q & A

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model ligand-receptor binding. Key parameters include binding free energy (ΔG), hydrogen bonding, and hydrophobic interactions. Cross-validate with pharmacophore mapping (e.g., piperidine ring as a hydrogen bond acceptor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.